Biliverdin

Übersicht

Beschreibung

Biliverdin is a green tetrapyrrolic bile pigment that is produced through the degradation of heme. It is an intermediate metabolite in the catabolic pathway of heme, which is primarily found in the bodies of vertebrates. When red blood cells break down, hemoglobin is released and subsequently catabolized into globulin and heme. Heme oxygenase catalyzes the cleavage of heme at the α-methene bridge, resulting in the formation of this compound IXα . This compound is then reduced to bilirubin by the enzyme this compound reductase . This compound plays a significant role in various biological processes, including antioxidant, anti-inflammatory, and immune response inhibitory activities .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Biliverdin kann durch die Biotransformation von exogenem Häm unter Verwendung rekombinanter Hefezellen synthetisiert werden. Zum Beispiel kann das Häm-Oxygenase-1-Gen aus Arabidopsis thaliana in Pichia pastoris-Zellen rekombiniert werden, was zur Konstruktion eines rekombinanten Stammes führt, der aktive Häm-Oxygenase-1 im Zytoplasma exprimiert . Die optimalen Bedingungen für diesen Prozess umfassen die Konzentration des Induktors Methanol, die Induktionskulturzeit, den pH-Wert des Mediums und die Konzentration des im Medium zugeführten Sorbitols . Die Ausbeute an this compound kann unter diesen optimierten Bedingungen deutlich verbessert werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung rekombinanter Escherichia coli-Zellen. Das kodonoptimierte Gen der this compound-Reduktase aus dem Cyanobakterium Synechocystis kann in Escherichia coli BL21 (DE3)-Zellen kloniert werden . Die Bedingungen für die Expression der this compound-Reduktase werden optimiert, und die ruhenden Zellen werden als Biokatalysatoren zur Biotransformation von this compound zu Bilirubin eingesetzt . Dieses Verfahren bietet ein potenzielles alternatives Verfahren für die großtechnische Produktion von this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Biliverdin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Hydrolyse. Die bemerkenswerteste Reaktion ist die Reduktion zu Bilirubin durch this compound-Reduktase . Diese Reaktion beinhaltet die Verwendung von NADPH als Reduktionsmittel .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Die chemische Hydrolyse von this compound kann je nach Reaktionsbedingungen verschiedene Isomere ergeben.

Hauptprodukte: Das Hauptprodukt, das bei der Reduktion von this compound gebildet wird, ist Bilirubin . Andere Produkte können je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien verschiedene Isomere von this compound sein .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

Biliverdin has been recognized for its strong anti-inflammatory properties. Research indicates that BV can inhibit inflammation by reducing pro-inflammatory cytokine expression and blocking complement activation, particularly at the C1 step in the classical pathway. This action has been demonstrated in various preclinical models, including those of ischemia-reperfusion injury and endotoxemia .

Key Findings:

- Mechanism : BV interacts with complement components, providing cytoprotection during inflammatory responses.

- Case Study : In animal models, oral administration of BV prior to anti-serum injection significantly protected against anaphylactic shock-induced death .

Neuroprotection

The this compound reductase (BVR) pathway, which converts BV to bilirubin (BR), plays a crucial role in neuroprotection. Studies have shown that BV can reduce oxidative stress and neuronal damage in models of neurodegeneration .

Key Findings:

- Mechanism : The BVR/bilirubin axis maintains redox homeostasis and protects against oxidative damage.

- Case Study : In experiments with mice lacking BVR, increased oxidative stress was observed, indicating the protective role of BV in neuronal health .

Vascular Protection

This compound has demonstrated protective effects in vascular injury models. It inhibits neointima formation and smooth muscle cell proliferation through the modulation of signaling pathways such as JNK1/2 MAPK and p38 MAPK .

Key Findings:

- Mechanism : BV reduces apoptosis in endothelial cells and inhibits cell cycle progression.

- Case Study : Hyperbilirubinemic Gunn rats exhibited resistance to neointima formation after balloon trauma, supporting the vascular protective role of BV .

Organ Transplantation

This compound has been investigated for its protective effects in organ transplantation settings. It mediates the protective effects of heme oxygenase-1 (HO-1), which is crucial in reducing ischemia-reperfusion injury during transplantation procedures .

Clinical Implications:

- Study Results : Patients receiving treatments that elevate endogenous bilirubin levels showed improved outcomes post-transplantation.

Cancer Therapy

Emerging research suggests that this compound may play a role in cancer therapy by inhibiting tumor growth through its antiproliferative effects on cancer cells .

Clinical Implications:

- Study Results : Preclinical studies indicate that BV can induce apoptosis in various cancer cell lines, suggesting potential as an adjunctive treatment in oncology.

Summary and Future Directions

This compound presents a multifaceted therapeutic potential across various medical fields due to its anti-inflammatory, neuroprotective, and vascular protective properties. The ongoing research into its mechanisms of action continues to unveil new applications, particularly in chronic diseases and regenerative medicine.

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits cytokines and complement | Protects against anaphylaxis |

| Neuroprotection | Reduces oxidative stress | Prevents neuronal damage |

| Vascular protection | Modulates MAPK pathways | Prevents neointima formation |

| Organ transplantation | Mediates HO-1 protective effects | Improves post-transplant outcomes |

| Cancer therapy | Induces apoptosis in cancer cells | Potential adjunctive treatment |

Wirkmechanismus

Biliverdin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the immune response.

Immune Response Inhibition: this compound suppresses the activation of immune cells and reduces inflammation.

The primary molecular targets of this compound include heme oxygenase-1 and this compound reductase . These enzymes play a crucial role in the metabolism of heme and the regulation of oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Biliverdin wird oft mit anderen Gallenfarbstoffen wie Bilirubin verglichen. Während beide Verbindungen Produkte des Häm-Katabolismus sind, haben sie unterschiedliche Eigenschaften und Funktionen:

Bilirubin: Bilirubin ist die reduzierte Form von this compound und ist für seine gelbe Farbe bekannt.

This compound IXα, IXβ, IXγ und IXδ: Dies sind verschiedene Isomere von this compound, die durch chemische Hydrolyse gebildet werden

This compound ist aufgrund seiner grünen Farbe und seiner Rolle als Zwischenprodukt im Abbau von Häm einzigartig . Seine antioxidativen, entzündungshemmenden und immunsuppressiven Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen .

Biologische Aktivität

Biliverdin, a green tetrapyrrolic bile pigment, is a product of heme degradation catalyzed by heme oxygenases (HO-1 and HO-2). It plays a significant role in various biological processes, including antioxidant activity, anti-inflammatory responses, and potential antiviral effects. This article explores the diverse biological activities of this compound, supported by research findings and case studies.

Overview of this compound

This compound is formed during the breakdown of heme, resulting in the release of carbon monoxide (CO) and free iron. Its conversion to bilirubin is catalyzed by this compound reductase (BVR), which is crucial for the antioxidant properties attributed to bilirubin. While bilirubin is often recognized for its protective effects, this compound itself exhibits various biological activities that warrant attention.

Antioxidant and Anti-inflammatory Properties

This compound has been identified as a potent antioxidant. It can inhibit oxidative stress by modulating reactive oxygen species (ROS) levels. Studies have shown that this compound can protect cells from oxidative damage, particularly in conditions associated with inflammation and injury.

- Mechanism : this compound's antioxidant activity may stem from its ability to scavenge free radicals and inhibit the activation of pro-inflammatory pathways. For instance, it has been observed to interfere with the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses .

Antiviral Activity

Recent studies highlight this compound's potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Research indicates that this compound inhibits the activity of the HCV nonstructural protein 3/4A (NS3/4A) protease.

- Key Findings :

Case Study 1: this compound in Hepatitis C Treatment

In a study by Zhu et al., this compound's inhibitory effects on HCV were examined. The findings suggest that this compound could be a promising candidate for therapeutic development against HCV due to its ability to inhibit viral protease activity effectively .

Case Study 2: this compound in Lizard Physiology

Research on the green-blooded lizard Prasinohaema has revealed that these reptiles maintain high levels of this compound without detrimental effects. Hypotheses suggest that this compound may provide UV protection or thermoregulation benefits, showcasing its potential biological roles beyond human health contexts .

Table 1: Comparative Antiviral Activity of this compound vs. Other Compounds

| Compound | Concentration for Activity | Mechanism of Action |

|---|---|---|

| This compound | 20 μM | Inhibition of NS3/4A protease |

| Bilirubin IX-α | 200 μM | Antioxidant activity; less effective than BV |

| Other mixed isomers | >200 μM | Variable mechanisms; generally less potent |

Table 2: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting and quantifying biliverdin in biological samples?

- Methodological Answer : this compound detection typically employs spectrophotometric or chromatographic techniques. For precise quantification, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 380–400 nm) is widely used due to its sensitivity for tetrapyrroles . In cell culture or tissue samples, enzymatic assays (e.g., this compound reductase-coupled reactions) can dynamically measure this compound levels by tracking NADPH oxidation . Researchers must validate methods using spike-recovery experiments and control for interference from hemoglobin or other porphyrins.

Q. How does this compound’s role in heme catabolism inform experimental models of oxidative stress?

- Methodological Answer : this compound is a transient intermediate in heme degradation, and its conversion to bilirubin by this compound reductase (BLVRA) links it to antioxidant pathways . To study its role, researchers often use in vitro models (e.g., heme oxygenase-1 (HO-1) induction in macrophages) and measure this compound/bilirubin ratios via LC-MS. Knockout murine models (e.g., Blvra⁻/⁻) help isolate this compound-specific effects from downstream metabolites. Ensure oxygen tension is controlled (e.g., 2% O₂ for physiologically relevant antioxidant activity assays) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pro- vs. antioxidant effects?

- Methodological Answer : Discrepancies arise from context-dependent factors (e.g., redox environment, cell type). To address this:

- Systematic controls : Compare this compound’s effects under normoxic (20% O₂) vs. hypoxic (2% O₂) conditions, as its antioxidant capacity is oxygen-sensitive .

- Competitive assays : Co-incubate this compound with other antioxidants (e.g., α-tocopherol) to assess dominance in radical scavenging.

- Omics integration : Use transcriptomics to identify this compound-modulated pathways (e.g., Nrf2/ARE) in conflicting studies. Reference contradictory findings in a comparative table :

| Study Context | Oxygen Level | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| In vitro liposomes | 2% O₂ | Antioxidant | Peroxyl radical scavenging | |

| Hepatocyte culture | 20% O₂ | Pro-oxidant | Fenton-like iron release | [External] |

Q. How can researchers design studies to elucidate species-specific differences in this compound metabolism?

- Methodological Answer : this compound reductase (BVR) isoforms vary across species. For cross-species analysis:

- Phylogenetic profiling : Compare BLVRA/BLVRB gene sequences and enzymatic kinetics (e.g., human vs. avian BVR) .

- CRISPR/Cas9 models : Generate tissue-specific BVR knockouts in non-murine species (e.g., zebrafish) to study this compound accumulation.

- Isotope tracing : Use ¹³C-labeled heme precursors to track this compound flux in different organisms via mass spectrometry.

Q. What are best practices for ensuring reproducibility in this compound-related assays?

- Methodological Answer : Key steps include:

- Detailed protocols : Document buffer composition (e.g., pH 7.4 for stability) and light-protection measures to prevent photodegradation .

- Data transparency : Report raw spectral scans and chromatograms in supplementary materials (per Beilstein Journal guidelines) .

- Inter-lab validation : Share this compound standards with collaborating labs to calibrate instrumentation.

Q. Methodological Frameworks for this compound Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize this compound study design?

- Methodological Answer :

- Feasible : Prioritize in silico screening (e.g., molecular docking for this compound-protein interactions) before wet-lab experiments .

- Novel : Explore understudied roles, such as this compound’s immunomodulatory effects in non-hepatic tissues.

- Ethical : For human studies, use surplus surgical samples (IRB-approved) instead of invasive biopsies .

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or sigmoidal models to calculate EC₅₀ values.

- Multivariate analysis : Use PCA to disentangle this compound’s effects from confounding variables (e.g., albumin binding) .

Q. Tables for Reference

Table 1 : Common this compound Detection Methods

| Method | Sensitivity (nM) | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | 10–50 | High specificity | Requires sample derivatization |

| Enzymatic Assay | 100–200 | Real-time kinetics | Interference from NADPH oxidases |

| LC-MS/MS | 1–5 | Ultra-sensitive | High cost and expertise |

Table 2 : Key Experimental Variables in this compound Studies

| Variable | Impact | Control Strategy |

|---|---|---|

| Oxygen tension | Alters redox activity | Use hypoxia chambers |

| Sample matrix (e.g., plasma vs. cytosol) | Affects binding/stability | Include matrix-matched calibrators |

Eigenschaften

CAS-Nummer |

114-25-0 |

|---|---|

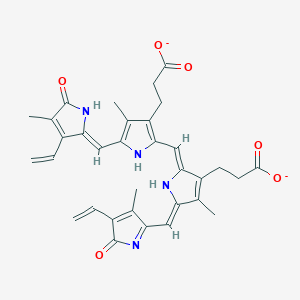

Molekularformel |

C33H34N4O6 |

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41) |

InChI-Schlüssel |

RCNSAJSGRJSBKK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Isomerische SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Kanonische SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

melting_point |

>300 °C |

Key on ui other cas no. |

114-25-0 |

Synonyme |

3,18-Diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetrametyl-1,19-dioxo-21H-biline-8,12-dipropanoic Acid; Biliverdin; Biliverdin IXα; Dehydrobilirubin; NSC 62793; Oocyan; Protobiliverdin IXα; Uteroverdine; α-Biliverdin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.